Fmoc-4-methyl-D-phenylalanine Fmoc-4-methyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 204260-38-8
VCID: VC21539766
InChI: InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol

Fmoc-4-methyl-D-phenylalanine

CAS No.: 204260-38-8

Cat. No.: VC21539766

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-methyl-D-phenylalanine - 204260-38-8

CAS No. 204260-38-8
Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Standard InChI Key UXLHLZHGQPDMJQ-HSZRJFAPSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties

Fmoc-4-methyl-D-phenylalanine is derived from 4-methyl-D-phenylalanine, which has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The addition of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group increases its molecular weight and alters its chemical properties.

Structural Features

The compound consists of three key structural components:

  • A D-phenylalanine core with R configuration at the alpha carbon

  • A methyl substituent at the para (4) position of the phenyl ring

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha amino group

The structural configuration can be represented by the IUPAC name (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-(4-methylphenyl)propanoic acid, which highlights its stereochemistry and functional groups.

Physical Properties

Based on comparative analysis with similar compounds, Fmoc-4-methyl-D-phenylalanine would exhibit the following properties:

PropertyValue
AppearanceWhite to off-white solid
Molecular WeightApproximately 403.46 g/mol
SolubilitySoluble in DMF, DMSO, DCM; poorly soluble in water
Optical RotationExpected to have a negative value (similar to Fmoc-D-amino acids)
StabilityStable under standard laboratory conditions; sensitive to strong bases

Synthesis and Preparation

The synthesis of Fmoc-4-methyl-D-phenylalanine typically follows established procedures for Fmoc protection of amino acids, beginning with 4-methyl-D-phenylalanine as the starting material.

Synthetic Routes

The general synthetic approach involves protection of the amino group of 4-methyl-D-phenylalanine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base. This reaction takes place under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis typically employs automated processes with optimized reaction conditions. The industrial production focuses on maintaining high purity standards while maximizing yield, often using advanced purification techniques such as high-performance liquid chromatography (HPLC).

Applications in Peptide Synthesis

Fmoc-4-methyl-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS), offering advantages derived from both its D-configuration and the para-methyl substitution.

Role in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl group provides protection during peptide synthesis and allows for selective deprotection under basic conditions. This orthogonal protection strategy is essential for controlling the sequential addition of amino acids during peptide assembly.

Advantages in Peptide Design

The incorporation of Fmoc-4-methyl-D-phenylalanine into peptide sequences offers several advantages:

  • Enhanced stability against enzymatic degradation due to the D-configuration

  • Altered hydrophobicity and binding characteristics due to the methyl substitution

  • Potential for inducing specific secondary structures in peptides

  • Increased resistance to proteolytic cleavage in biological systems

Biological Activity and Applications

Fmoc-4-methyl-D-phenylalanine and peptides containing this modified amino acid exhibit interesting biological properties that make them valuable for various applications.

Pharmacological Properties

Peptides containing 4-methyl-D-phenylalanine residues often display enhanced stability in biological systems compared to their L-amino acid counterparts. This stability is attributed to the D-configuration, which is less susceptible to natural proteolytic enzymes.

Applications in Drug Development

The unique structural features of Fmoc-4-methyl-D-phenylalanine make it a valuable component in the development of:

  • Peptidomimetic drugs with improved pharmacokinetics

  • Enzyme inhibitors targeting specific biological pathways

  • Peptide-based imaging agents for diagnostic applications

  • Therapeutic peptides with enhanced membrane permeability

Comparison with Similar Compounds

Understanding the properties of Fmoc-4-methyl-D-phenylalanine requires comparison with structurally related compounds to highlight its unique characteristics.

Structural Analogues

The following table compares Fmoc-4-methyl-D-phenylalanine with related derivatives:

CompoundKey Structural DifferencePrimary Effect on Properties
Fmoc-D-phenylalanineLacks methyl group at para positionLower hydrophobicity, different steric properties
Fmoc-4-diethylphosphomethyl-D-phenylalanineContains diethylphosphomethyl group instead of methylEnhanced reactivity, different biological interactions
Fmoc-Nalpha-methyl-4-chloro-D-phenylalanineContains chlorine at para position and methyl on alpha nitrogenDifferent electronic properties, altered reactivity
4-Methyl-D-phenylalanineLacks Fmoc protecting groupMore reactive amino group, different solubility profile

Functional Differences

The methyl group at the para position of Fmoc-4-methyl-D-phenylalanine influences its properties in several ways:

  • Increases hydrophobicity compared to unsubstituted Fmoc-D-phenylalanine

  • Provides additional steric bulk that can affect binding interactions

  • Alters the electronic density of the aromatic ring

  • May influence the preferred conformation of peptides containing this residue

Research Applications and Case Studies

Fmoc-4-methyl-D-phenylalanine has been employed in various research contexts, demonstrating its versatility as a building block in peptide chemistry.

Peptide Structure Studies

The inclusion of Fmoc-4-methyl-D-phenylalanine in peptide sequences allows researchers to investigate the effects of subtle structural modifications on peptide conformation and function. The methyl substituent provides a minimal perturbation that can be used to probe structure-activity relationships.

Enzyme Inhibitor Development

Research into the development of enzyme inhibitors has benefited from the incorporation of modified phenylalanine derivatives. The D-configuration and para-methyl substitution can enhance binding to enzyme active sites through hydrophobic interactions and conformational constraints.

Analytical Methods and Characterization

The characterization of Fmoc-4-methyl-D-phenylalanine typically involves a combination of analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

Standard methods for characterizing Fmoc-4-methyl-D-phenylalanine include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • Ultraviolet-Visible (UV-Vis) spectroscopy for detection and quantification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary method for assessing the purity of Fmoc-4-methyl-D-phenylalanine. The retention time and peak characteristics provide valuable information about the compound's identity and purity.

Future Research Directions

The continued exploration of Fmoc-4-methyl-D-phenylalanine and its applications will likely focus on several promising areas.

Peptide Therapeutics

The development of peptide-based therapeutics incorporating Fmoc-4-methyl-D-phenylalanine may lead to novel drugs with improved pharmacokinetic properties. The enhanced stability against proteolytic degradation makes this modified amino acid particularly valuable for in vivo applications.

Materials Science Applications

The unique structural features of Fmoc-4-methyl-D-phenylalanine may also find applications in materials science, particularly in the development of self-assembling peptide systems and biomaterials with specific mechanical properties.

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